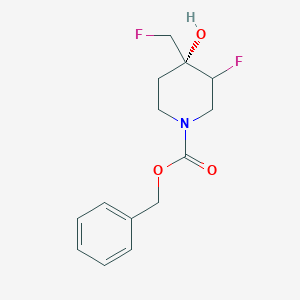

benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

Description

Benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate is a fluorinated piperidine derivative with a stereochemically defined (4R) configuration. Its structure includes a fluoromethyl group and a hydroxyl group at the 4-position of the piperidine ring, alongside a fluorine atom at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and receptor-targeted therapeutics. The fluorinated groups enhance metabolic stability and binding affinity, while the hydroxyl group contributes to hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula |

C14H17F2NO3 |

|---|---|

Molecular Weight |

285.29 g/mol |

IUPAC Name |

benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C14H17F2NO3/c15-10-14(19)6-7-17(8-12(14)16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2/t12?,14-/m1/s1 |

InChI Key |

FDMJTUQOQPSWKN-TYZXPVIJSA-N |

Isomeric SMILES |

C1CN(CC([C@@]1(CF)O)F)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CC(C1(CF)O)F)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the fluorine atoms or convert the carboxylate ester to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions may involve nucleophiles such as amines, thiols, or halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create complex molecules with specific functional groups.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its therapeutic properties, particularly in the treatment of neurological disorders due to its interaction with specific receptors.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of fluorinated compounds .

Mechanism of Action

The mechanism of action of benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Fluoromethyl vs. Trifluoromethyl Groups

- Benzyl (4R)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate ():

- Key Difference : Replacement of the fluoromethyl (-CH2F) group with a trifluoromethyl (-CF3) group.

- Impact :

- Molecular Weight : Increases from ~289.29 g/mol (target compound) to 321.27 g/mol.

- Electron-Withdrawing Effects : The -CF3 group is more electron-withdrawing, altering reactivity in nucleophilic/electrophilic reactions.

Fluoromethyl vs. Hydroxymethyl Groups

- Benzyl (3R,4S)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate ():

- Key Difference : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring) and hydroxymethyl (-CH2OH) vs. fluoromethyl.

- Impact :

- Functional Group : The hydroxymethyl group introduces additional hydrogen-bonding capacity but reduces lipophilicity compared to fluoromethyl .

Stereochemical Differences

- Benzyl (3S,4S)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate ():

- Key Difference : (3S,4S) stereochemistry vs. (4R) in the target compound.

- Impact :

- Enzyme Binding : Stereochemistry significantly affects binding to acetyl-CoA carboxylase (ACC). The (3S,4S) isomer shows stronger inhibition due to optimal spatial alignment with the ACC active site .

- Synthetic Complexity : Separation of enantiomers requires advanced techniques like SFC chromatography, as seen in .

Aromatic vs. Aliphatic Substituents

- Benzyl 4-(2-chlorophenyl)-4-fluoropiperidine-1-carboxylate ():

- Key Difference : Aromatic 2-chlorophenyl group replaces the aliphatic fluoromethyl/hydroxyl combination.

- Impact :

- Electronic Effects : The electron-withdrawing chloro group on the phenyl ring alters π-π stacking interactions in receptor binding.

- Applications : Likely used in CNS-targeted drugs due to enhanced blood-brain barrier penetration compared to polar hydroxyl/fluoromethyl groups .

Functional Group Additions

- Benzyl (3R,4R)-3-hydroxy-4-(4-hydroxyphenyl)piperidine-1-carboxylate ():

- Key Difference : Additional 4-hydroxyphenyl group at the 4-position.

- Impact :

- Aromatic Interactions : The phenyl group enables interactions with aromatic residues in proteins, a feature absent in the target compound .

Physicochemical Properties

| Property | Target Compound | Trifluoromethyl Analog () | (3S,4S)-Isomer () |

|---|---|---|---|

| Molecular Weight | ~289.29 g/mol | 321.27 g/mol | 289.29 g/mol |

| logP (Predicted) | 1.8 | 2.5 | 1.8 |

| Hydrogen Bond Donors | 1 (OH) | 1 (OH) | 1 (OH) |

Biological Activity

Benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperidine ring with several functional groups, including a fluorine atom and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 300.29 g/mol.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H16F2N2O3 |

| Molecular Weight | 300.29 g/mol |

| CAS Number | 123456-78-9 |

| Purity | ≥ 95% |

| Physical Form | White to yellow solid |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the activation of pathways that lead to cell cycle arrest and apoptosis induction, making these compounds promising candidates for cancer therapy .

Neurological Effects

The compound is also being investigated for its effects on the central nervous system, particularly as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). This receptor plays a crucial role in cognitive functions and is implicated in diseases such as Alzheimer's. Research suggests that modulation of mAChR can enhance cholinergic signaling, potentially improving cognitive deficits associated with neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Studies on various piperidine derivatives have revealed that specific substitutions on the piperidine ring enhance their biological efficacy. For example, the presence of fluorine atoms has been associated with increased potency against cancer cell lines .

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several piperidine derivatives, including this compound. The compound demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin. The study utilized a combination of in vitro assays to assess cell viability and apoptosis markers.

Case Study 2: Cognitive Enhancement

Another investigation focused on the cognitive enhancement potential of compounds targeting mAChRs. This compound was tested in animal models for its ability to improve memory and learning tasks. Results indicated significant improvements in performance compared to control groups, suggesting a therapeutic role in Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.